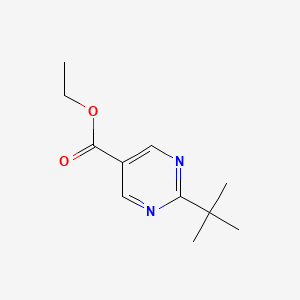![molecular formula C9H10N4O2 B11895419 Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate CAS No. 105952-95-2](/img/structure/B11895419.png)
Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-1H-Imidazo[4,5-c]pyridin-4-ylcarbamate ist eine heterocyclische Verbindung, die einen Imidazolring mit einem Pyridinring enthält. Diese Verbindung ist in der pharmazeutischen Chemie von großem Interesse, da sie ein hohes Potenzial für biologische Aktivitäten und Anwendungen in der Medikamentenentwicklung bietet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-1H-Imidazo[4,5-c]pyridin-4-ylcarbamate beinhaltet typischerweise den Aufbau der Imidazol- und Pyridinringe, gefolgt von deren Verschmelzung. Eine gängige Methode beinhaltet die Michael-Addition von 1-Methyl-1H-Imidazol-4-amin an Fumar- oder Maleinsäurederivate, gefolgt von intramolekularer Cyclisierung . Die Reaktionsbedingungen umfassen häufig das Rückfließen in Ethanol über längere Zeit, um eine vollständige Cyclisierung zu gewährleisten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit erhöhen. Darüber hinaus kann der Einsatz von automatisierten Systemen für die Zugabe von Reagenzien und die Temperaturregelung die Effizienz des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-1H-Imidazo[4,5-c]pyridin-4-ylcarbamate kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen, wie z. B. Dihydroderivate, umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Imidazolrings.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden häufig Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.
Hauptsächlich gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, Dihydroderivate und verschiedene substituierte Imidazo[4,5-c]pyridine, abhängig von den verwendeten Reagenzien und Bedingungen.
Wissenschaftliche Forschungsanwendungen
Ethyl-1H-Imidazo[4,5-c]pyridin-4-ylcarbamate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird zur Untersuchung der Enzyminhibition und der Rezeptorbindung verwendet, da sie strukturelle Ähnlichkeiten mit Purinen aufweist.
Industrie: Die Verbindung wird zur Entwicklung von Agrochemikalien und anderen Industriechemikalien verwendet
Wirkmechanismus
Der Wirkmechanismus von Ethyl-1H-Imidazo[4,5-c]pyridin-4-ylcarbamate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und deren Aktivität modulieren. Die Imidazol- und Pyridinringe ermöglichen starke Bindungsinteraktionen mit den aktiven Zentren dieser Zielstrukturen, was zu den gewünschten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The imidazole and pyridine rings allow for strong binding interactions with the active sites of these targets, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[4,5-b]pyridin: Eine weitere verschmolzene heterocyclische Verbindung mit ähnlichen biologischen Aktivitäten.
Imidazo[1,2-a]pyridin: Bekannt für seine Verwendung in sedativen und hypnotischen Arzneimitteln.
Imidazo[1,5-a]pyridin: Wird zur Entwicklung von entzündungshemmenden und krebsbekämpfenden Wirkstoffen verwendet.
Einzigartigkeit
Ethyl-1H-Imidazo[4,5-c]pyridin-4-ylcarbamate ist aufgrund seiner spezifischen Verschmelzung von Imidazol- und Pyridinringen einzigartig, was ihm bestimmte chemische und biologische Eigenschaften verleiht. Diese einzigartige Struktur ermöglicht vielseitige Modifikationen und Anwendungen in verschiedenen Forschungs- und Industriebereichen .
Eigenschaften
CAS-Nummer |
105952-95-2 |
|---|---|
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
ethyl N-(1H-imidazo[4,5-c]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-7-6(3-4-10-8)11-5-12-7/h3-5H,2H2,1H3,(H,11,12)(H,10,13,14) |
InChI-Schlüssel |
PLTJIZNTKNTACZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC=CC2=C1N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,4,9-Trioxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B11895412.png)



